1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a chemical compound that has gained attention in scientific research due to its unique structural features and potential biological activity. The compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the 3,4-difluorobenzoyl group adds to its chemical diversity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps. One common method includes the condensation of 3,4-difluorobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidine derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,4-difluorobenzoyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery.
Comparison with Similar Compounds
Similar Compounds
1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3’-piperidine]-1-one: Similar in structure but with a benzofuran moiety instead of chroman.
1’-(3,4-Difluorobenzoyl)spiro[1-benzofuran-2,4’-piperidin]-3-one: Contains a benzofuran moiety and differs in the position of the spiro connection.
Uniqueness
1’-(3,4-Difluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific spiro-connected chroman and piperidine rings, which confer distinct chemical and biological properties
Biological Activity
1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and comparison with similar compounds.
Structural Characteristics
The compound features a spirocyclic structure that connects a chroman and a piperidine moiety, with a difluorobenzoyl substituent. The molecular formula is C19H20F2N2O, which includes fluorine, nitrogen, and oxygen atoms that contribute to its pharmacological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Research indicates that it may inhibit the growth of cancer cells by interacting with specific cellular pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease mechanisms, enhancing its therapeutic potential.
The mechanism of action involves the compound's ability to bind to specific receptors or enzymes within biological systems. The difluorobenzoyl group enhances its binding affinity and specificity towards certain targets, which is critical for its pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Condensation Reaction : A chroman derivative is reacted with 3,4-difluorobenzoyl chloride.
- Cyclization : The reaction is followed by cyclization with a piperidine derivative.
- Solvent and Catalysts : Common solvents include dichloromethane or tetrahydrofuran, with catalysts such as triethylamine facilitating the reaction.
Comparative Analysis
The uniqueness of this compound lies in its structural features compared to similar compounds. Below is a comparison table highlighting key differences:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | Chlorobenzoyl instead of difluorobenzoyl | Potentially different biological activity profile |
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole | Pyrazole ring instead of spiro structure | Exhibits distinct antitumor properties |
2',6-Difluoro-N-[1-(3-chloro-4-methylphenyl)-1H-pyrazole] | Contains pyrazole and difluoro groups | Focused on anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- In vitro Studies : Experiments have indicated that the compound significantly reduces cell viability in cancer cell lines through apoptosis induction.
- In vivo Studies : Animal models have shown promising results in tumor reduction and improved survival rates when treated with this compound.
These findings suggest that this compound may have substantial therapeutic applications in oncology and infectious diseases.
Properties
IUPAC Name |
1'-(3,4-difluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO3/c21-15-6-5-13(11-16(15)22)19(25)23-9-7-20(8-10-23)12-17(24)14-3-1-2-4-18(14)26-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQCTPBPSCROKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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